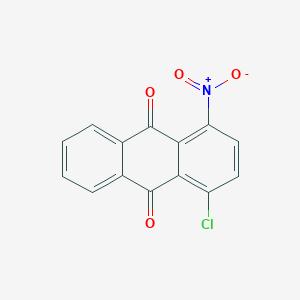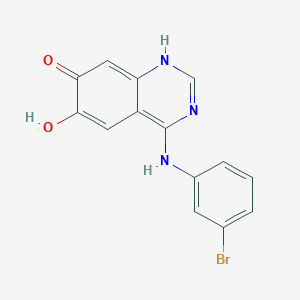
4-((3-Bromophenyl)amino)quinazoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .
Synthesis Analysis
The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .Chemical Reactions Analysis
Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .Aplicaciones Científicas De Investigación
Application in Cancer Research
- Specific Scientific Field: Cancer Research, specifically Glioblastoma Treatment .
- Summary of the Application: The compound, also known as WHI-P154, has been found to exhibit significant cytotoxicity against U373 and U87 human glioblastoma cell lines . This means it has the potential to kill these cancer cells.
- Methods of Application: The in vitro antiglioblastoma activity of WHI-P154 was amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF). The EGF-P154 conjugate was able to bind to and enter target glioblastoma cells within 10-30 min via receptor-mediated endocytosis .
- Results or Outcomes: In vitro treatment with EGF-P154 resulted in killing of glioblastoma cells at nanomolar concentrations with an IC50 of 813 +/- 139 nM . In vivo administration of EGF-P154 resulted in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .
Application in Anti-Inflammatory and Analgesic Activities
- Specific Scientific Field: Pharmacology, specifically Anti-Inflammatory and Analgesic Activities .
- Summary of the Application: Quinazoline derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . This suggests that they could potentially be used in the development of new drugs for the treatment of conditions associated with inflammation and pain.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on inflammation and pain would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
Application in Antidiabetic Activities
- Specific Scientific Field: Pharmacology, specifically Antidiabetic Activities .
- Summary of the Application: Quinazoline derivatives have been found to exhibit significant antidiabetic activities . This suggests that they could potentially be used in the development of new drugs for the treatment of diabetes.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on blood glucose levels would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant antidiabetic activities .
Application in Urinary Bladder Cancer Therapy
- Specific Scientific Field: Oncology, specifically Urinary Bladder Cancer Therapy .
- Summary of the Application: Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on bladder cancer cells would be assessed using standard oncological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant antiproliferative activities against bladder cancer cells .
Application in α-Glucosidase Inhibitory Activity
- Specific Scientific Field: Pharmacology, specifically α-Glucosidase Inhibitory Activity .
- Summary of the Application: Certain quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity . This suggests that they could potentially be used in the development of new drugs for the treatment of conditions associated with α-glucosidase, such as diabetes.
- Methods of Application: The specific methods of application would depend on the specific quinazoline derivative being used and the specific condition being treated. Typically, these compounds would be administered in a suitable pharmaceutical formulation, and their effects on α-glucosidase would be assessed using standard pharmacological assays .
- Results or Outcomes: While the specific results or outcomes would depend on the specific quinazoline derivative being used and the specific condition being treated, in general, quinazoline derivatives have been found to exhibit significant α-glucosidase inhibitory activity .
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-bromoanilino)quinazoline-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCXMIIVHUIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416142 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Bromophenyl)amino)quinazoline-6,7-diol | |
CAS RN |
169205-86-1 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

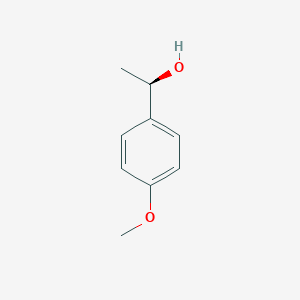
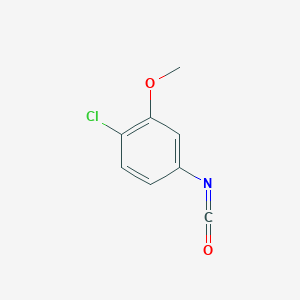
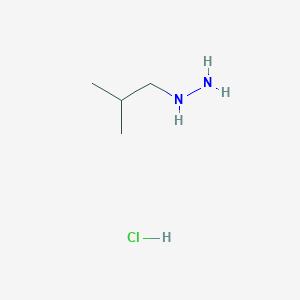
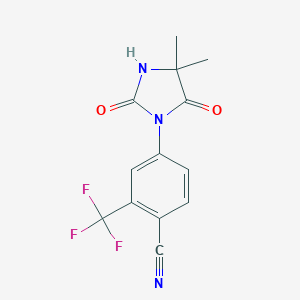
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
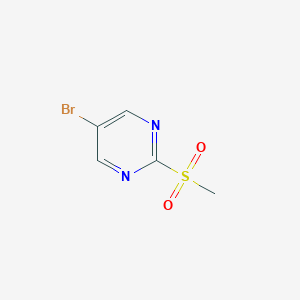
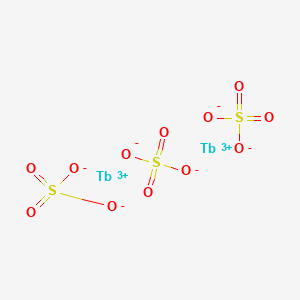
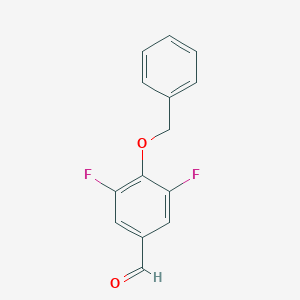
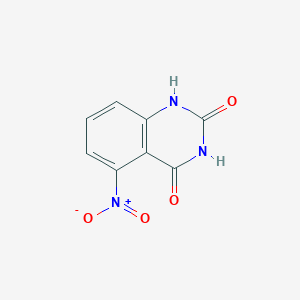
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
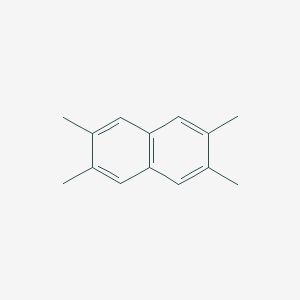
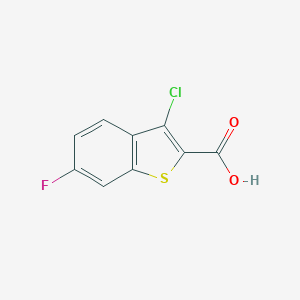
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
